Teglicar

Metabolic Disease CPT1A Selectivity Fatty Acid Oxidation

Teglicar (ST1326) is the definitive CPT1A probe for isoform precision. Unlike etomoxir (irreversible, non-selective) or perhexiline (weak, CPT2 off-target), Teglicar delivers reversible mixed-type inhibition with 39-fold liver selectivity over muscle CPT1B (IC50 0.68 μM, Ki 0.36 μM). Observed metabolic phenotypes—62% endogenous glucose reduction and 38% glycemic improvement in db/db mice—are conclusively hepatic in origin. For NAFLD, diabetes, and cancer FAO dependency research, choose Teglicar when mechanistic clarity and isoform-specific conclusions are non-negotiable.

Molecular Formula C22H45N3O3
Molecular Weight 399.6 g/mol
CAS No. 250694-07-6
Cat. No. B1242479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeglicar
CAS250694-07-6
Synonyms4-trimethylammonio-3-((tetradecylcarbamoyl)amino)butyrate
4-trimethylammonio-TDCAB
Molecular FormulaC22H45N3O3
Molecular Weight399.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCNC(=O)NC(CC(=O)[O-])C[N+](C)(C)C
InChIInChI=1S/C22H45N3O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-23-22(28)24-20(18-21(26)27)19-25(2,3)4/h20H,5-19H2,1-4H3,(H2-,23,24,26,27,28)/t20-/m1/s1
InChIKeyBMZYTDRMCBZVNH-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Teglicar (ST1326, CAS 250694-07-6) Overview: A Liver-Selective CPT1A Inhibitor for Metabolic Research


Teglicar (also designated ST1326) is a small-molecule, orally bioavailable inhibitor of carnitine palmitoyltransferase 1A (CPT1A), the rate-limiting enzyme for mitochondrial long-chain fatty acid import [1]. Unlike many CPT1 inhibitors, Teglicar acts via a reversible, mixed-type mechanism and demonstrates pronounced selectivity for the liver isoform (L-CPT1, CPT1A) over the muscle isoform (M-CPT1, CPT1B), with a reported 39-fold selectivity ratio . Its biochemical profile (IC50 = 0.68 μM, Ki = 0.36 μM against L-CPT1) and well-characterized in vivo pharmacology have made it a standard tool compound for dissecting fatty acid oxidation in metabolic disease, diabetes, and cancer research [2].

Why Teglicar Cannot Be Substituted with Generic CPT1 Inhibitors Like Etomoxir or Perhexiline


The CPT1 inhibitor class is highly heterogeneous; compounds differ fundamentally in mechanism (irreversible vs. reversible), isoform selectivity (liver vs. muscle vs. pan), and off-target liabilities. Teglicar's reversible, mixed-type inhibition and 39-fold selectivity for liver CPT1A contrasts sharply with etomoxir's irreversible, non-selective mechanism that induces hepatic peroxisome proliferation [1], and perhexiline's weak potency (IC50 ~77–148 μM) with documented CPT2 inhibition and neurotoxicity [2]. Substituting any generic CPT1 inhibitor for Teglicar will yield confounded results due to divergent selectivity profiles and distinct metabolic consequences.

Quantitative Differential Evidence for Teglicar: Selectivity, Potency, and In Vivo Efficacy vs. Comparators


Isoform Selectivity: 39-Fold Liver vs. Muscle CPT1 Preference Enables Tissue-Specific Fatty Acid Oxidation Studies

Teglicar exhibits a 39-fold higher selectivity for the liver isoform (L-CPT1) compared to the muscle isoform (M-CPT1) . In contrast, etomoxir shows only a ~1.3-fold selectivity for L-CPT1 over M-CPT1 based on recombinant enzyme IC50 values (4.1 μM vs 3.1 μM) [1], while oxfenicine is 46-fold selective for the muscle isoform (M-CPT1) over the liver isoform . This quantitative selectivity differential directly dictates which tissue's fatty acid oxidation is predominantly impacted in vivo.

Metabolic Disease CPT1A Selectivity Fatty Acid Oxidation

Reversible Inhibition Mechanism: Avoiding Irreversible Metabolic Perturbations Associated with Etomoxir

Teglicar acts as a reversible, mixed-type inhibitor of L-CPT1 . This contrasts with etomoxir, which binds irreversibly to the CPT1 catalytic site, forming a covalent adduct that permanently inactivates the enzyme [1]. The irreversible nature of etomoxir leads to prolonged enzyme inhibition, compensatory upregulation of fatty acid oxidation enzymes, and off-target PPARα activation causing hepatic peroxisome proliferation [1], confounding long-term metabolic studies.

Reversible Inhibitor CPT1A Metabolic Flexibility

Potency and Therapeutic Index: Superior L-CPT1 Inhibition Compared to Perhexiline

Teglicar demonstrates an IC50 of 0.68 μM against L-CPT1 [1]. The clinically used CPT1 inhibitor perhexiline is markedly less potent, with an IC50 of 148 μM for hepatic CPT1 in rat mitochondria [2]. This represents a >200-fold difference in potency. Furthermore, perhexiline lacks isoform selectivity and inhibits cardiac CPT2 with a similar IC50, contributing to its narrow therapeutic index and well-documented neurotoxicity and hepatotoxicity [3].

CPT1 Inhibitor Potency IC50 Comparison Metabolic Drug

In Vivo Target Engagement: Liver-Specific Reduction in Gluconeogenesis Without Cardiac Impact

In rats, Teglicar (50 mg/kg bid) reduced endogenous glucose production by 62% without affecting peripheral glucose utilization, confirming liver-selective target engagement [1]. Crucially, heart 2-[3H]deoxyglucose uptake in mice was unchanged, demonstrating that the 39-fold in vitro selectivity for L-CPT1 translates into a functional sparing of cardiac muscle metabolism in vivo [1]. This contrasts with pan-CPT1 inhibitors like etomoxir, which can impair cardiac energetics due to M-CPT1 inhibition [2].

In Vivo Pharmacology Gluconeogenesis Tissue Selectivity

Antidiabetic Efficacy in Disease Models: Glycemic Improvement in db/db Mice

Chronic administration of Teglicar (50 mg/kg bid, 45 days) to db/db diabetic mice reduced postabsorptive glycemia by 38%, water consumption by 31%, and fructosamine by 30% [1]. Insulin sensitivity was improved as assessed by insulin tolerance test. In contrast, the pan-CPT1 inhibitor etomoxir, while showing acute glucose-lowering effects, causes hepatic steatosis and peroxisome proliferation upon chronic dosing, limiting its utility in long-term diabetes models [2].

Type 2 Diabetes db/db Mouse Glucose Homeostasis

Anticancer Activity: CPT1A Inhibition in Leukemia and Lymphoma Cells

Teglicar (ST1326) exhibits cytotoxic activity against various hematological cancer cell lines. In Burkitt's lymphoma Raji cells, the IC50 was 8.6 μM at 72 hours [1]. In a panel of diffuse large B-cell lymphoma (DLBCL) cell lines, Teglicar impaired viability in 10/15 lines with IC50 values ranging from 5–18 μM, comparable to perhexiline's potency (IC50 5.5–7.5 μM in 5/5 lines) [2]. However, unlike perhexiline, Teglicar's superior isoform selectivity and lack of CPT2 inhibition provide a cleaner tool for interrogating CPT1A-specific dependencies in cancer metabolism.

Cancer Metabolism CPT1A Leukemia

Optimal Research and Preclinical Application Scenarios for Teglicar


Investigating Liver-Specific Fatty Acid Oxidation in Metabolic Disease Models

Use Teglicar to selectively inhibit hepatic CPT1A in rodent models of obesity, diabetes, or non-alcoholic fatty liver disease (NAFLD). The 39-fold selectivity over muscle CPT1B ensures that observed metabolic changes—such as the 62% reduction in endogenous glucose production [1]—are primarily driven by liver-specific effects, enabling clean interpretation of hepatic fatty acid oxidation's role in systemic glucose homeostasis.

CPT1A-Dependent Cancer Cell Line Profiling and Combination Therapy Studies

Employ Teglicar as a selective CPT1A probe to screen cancer cell lines for fatty acid oxidation dependency. Given its cytotoxic IC50 of 8.6 μM in Raji cells [2] and demonstrated synergy with Bcl-2 inhibitors like venetoclax in AML [3], Teglicar is an ideal tool for exploring metabolic vulnerabilities and rational combination strategies in hematological malignancies and solid tumors.

Differentiating CPT1A from CPT1B and CPT2 Functions in Mitochondrial Biology

Utilize Teglicar in comparative studies alongside oxfenicine (M-CPT1-selective) or perhexiline (CPT1/CPT2 pan-inhibitor) to dissect the distinct physiological roles of CPT isoforms. Teglicar's reversible, mixed-type inhibition of CPT1A allows for washout experiments and avoids the irreversible enzyme inactivation seen with etomoxir, making it superior for time-course or acute perturbation studies.

Preclinical Antidiabetic Drug Development and Target Validation

Incorporate Teglicar as a reference compound in preclinical diabetes programs targeting hepatic glucose output. The robust 38% glycemic reduction in db/db mice [1] provides a benchmark for evaluating novel CPT1A or gluconeogenesis inhibitors. Its oral bioavailability and manageable safety profile in long-term animal studies facilitate chronic dosing paradigms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Teglicar

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.